2-((Fmoc)amino)-5-(2-methoxyethoxy)benzoic acid

Beschreibung

Systematic Nomenclature and Molecular Formula

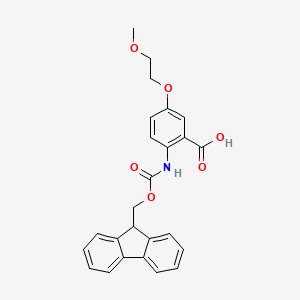

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-methoxyethoxy)benzoic acid. The molecular formula is established as C25H23NO6, representing a molecular weight of 433.45 grams per mole. The Chemical Abstracts Service registry number is 1065075-74-2, providing unambiguous identification in chemical databases.

The structural composition encompasses several distinct functional domains that contribute to its chemical behavior. The fluorenylmethyloxycarbonyl protecting group occupies the 2-position of the benzoic acid ring, while the 2-methoxyethoxy substituent is positioned at the 5-position. This substitution pattern creates a unique electronic environment that differentiates it from other Fmoc-protected benzoic acid derivatives.

The compound's Simplified Molecular-Input Line-Entry System representation is documented as O=C(O)C1=CC(OCCOC)=CC=C1NC(OCC2C3=CC=CC=C3C4=CC=CC=C24)=O, which provides a linear notation for the three-dimensional molecular structure. This notation reveals the connectivity between the fluorene backbone, the benzoic acid core, and the methoxyethoxy side chain.

| Property | Value |

|---|---|

| Molecular Formula | C25H23NO6 |

| Molecular Weight | 433.45 g/mol |

| CAS Number | 1065075-74-2 |

| MDL Number | MFCD11100930 |

| Purity Specification | 95% |

Crystallographic and Conformational Studies

Although specific crystallographic data for this compound are not directly available in the current literature, conformational analysis can be inferred from related Fmoc-protected benzoic acid derivatives. The fluorenylmethyloxycarbonyl group typically adopts a planar configuration due to the rigid fluorene backbone, which influences the overall molecular geometry.

The methoxyethoxy side chain at the 5-position introduces conformational flexibility through its ether linkages. This flexibility allows for multiple rotational conformers around the C-O bonds, potentially affecting the compound's crystal packing and intermolecular interactions. The presence of the methoxy terminal group provides an additional site for hydrogen bonding interactions, which may influence solid-state organization.

Comparative studies on similar Fmoc-protected derivatives suggest that these compounds often exhibit intermolecular hydrogen bonding patterns involving the carboxylic acid functionality. The fluorene aromatic system typically participates in π-π stacking interactions, contributing to crystal stability. The methoxyethoxy substituent may introduce additional dipole-dipole interactions that affect the overall crystal structure.

The conformational preferences of the molecule are influenced by the electron-withdrawing nature of the Fmoc group and the electron-donating characteristics of the methoxyethoxy substituent. This electronic complementarity creates a balanced charge distribution across the aromatic ring, affecting the compound's three-dimensional structure and potential biological interactions.

Electronic Structure and Frontier Molecular Orbital Analysis

Electronic structure analysis of this compound can be understood through density functional theory calculations and frontier molecular orbital theory. While specific computational data for this exact compound are not available, studies on related anthranilic acid derivatives provide valuable insights into the electronic behavior of Fmoc-protected benzoic acid systems.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap plays a crucial role in determining the compound's chemical reactivity and stability. Research on similar anthranilic acid derivatives indicates that Fmoc-protected compounds typically exhibit energy gaps in the range of 4.0 to 5.0 electron volts, reflecting moderate chemical reactivity. The presence of the methoxyethoxy group is expected to influence these orbital energies through its electron-donating properties.

The molecular electrostatic potential surface provides insights into the charge distribution and potential reactive sites. The carboxylic acid group typically exhibits a significant negative electrostatic potential, making it susceptible to nucleophilic attack. The fluorene system contributes to electron delocalization, affecting the overall electronic properties of the molecule.

Global reactivity descriptors, including chemical hardness, electronegativity, and electrophilicity index, can be estimated based on frontier orbital energies. Studies on related compounds suggest that Fmoc-protected benzoic acids exhibit moderate chemical hardness values around 2.0 to 2.5 electron volts, indicating balanced reactivity profiles. The methoxyethoxy substitution is expected to decrease the overall electronegativity of the system while maintaining chemical stability.

| Electronic Property | Estimated Range |

|---|---|

| HOMO-LUMO Gap | 4.0-5.0 eV |

| Chemical Hardness | 2.0-2.5 eV |

| Electronegativity | 3.5-4.0 eV |

| Electrophilicity Index | 3.0-4.0 eV |

Comparative Analysis with Related Fmoc-Protected Benzoic Acid Derivatives

Comparative analysis reveals significant structural and electronic differences between this compound and other Fmoc-protected benzoic acid derivatives. The parent compound, 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid (Fmoc-2-aminobenzoic acid), lacks the methoxyethoxy substituent and has a molecular formula of C22H17NO4 with a molecular weight of 359.37 grams per mole.

The introduction of the 2-methoxyethoxy group in the target compound results in a significant increase in molecular weight and changes in electronic properties. This substituent introduces additional flexibility and potential hydrogen bonding sites compared to unsubstituted analogs. The 5-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid derivative, with molecular formula C24H21NO4 and molecular weight 387.4 grams per mole, provides an interesting comparison point.

The 4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid represents another structural variant where the Fmoc group is attached through a methylene linker rather than directly to the aromatic ring. This positional difference significantly affects the electronic properties and potential reactivity patterns.

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(2-methoxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO6/c1-30-12-13-31-16-10-11-23(21(14-16)24(27)28)26-25(29)32-15-22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-11,14,22H,12-13,15H2,1H3,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKENVONEMQHWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301144163 | |

| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-(2-methoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301144163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065075-74-2 | |

| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-(2-methoxyethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065075-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-(2-methoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301144163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Routes

While direct literature specifically detailing the exact synthesis of 2-((Fmoc)amino)-5-(2-methoxyethoxy)benzoic acid is limited, related synthetic methods for similar Fmoc-protected amino benzoic acids and 2-methoxyethoxy-substituted benzoic acids provide a clear framework. The preparation generally involves:

- Step 1: Functionalization of the benzoic acid core to introduce the 2-methoxyethoxy group at the 5-position.

- Step 2: Introduction of the amino group at the 2-position .

- Step 3: Protection of the amino group with Fmoc .

- Step 4: Purification and characterization .

Preparation of 5-(2-Methoxyethoxy) Substituted Benzoic Acid Derivatives

A common approach to introduce the 2-methoxyethoxy group involves nucleophilic substitution or etherification of a hydroxy-substituted benzoic acid derivative.

Etherification Method : Starting from 5-hydroxybenzoic acid or its ester, the phenolic hydroxyl is reacted with 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide) under basic conditions (e.g., potassium carbonate in DMF) to yield the 5-(2-methoxyethoxy)benzoic acid ester.

Hydrolysis : Subsequent hydrolysis of the ester group yields the free acid.

Introduction and Protection of the Amino Group

Amino Group Introduction : The amino group at the 2-position is typically introduced via nitration followed by reduction or via direct amination methods. For example, 2-nitro-5-(2-methoxyethoxy)benzoic acid can be reduced to the corresponding amino derivative using catalytic hydrogenation or chemical reductants such as sodium borohydride or sodium dithionite.

Fmoc Protection : The free amino group is then protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine in an organic solvent (e.g., dioxane/water or DMF). This step must be carefully controlled to avoid side reactions and ensure high purity of the Fmoc-protected product.

Representative Preparation Method (Based on Analogous Procedures)

| Step | Reagents and Conditions | Outcome | Yield & Purity Data |

|---|---|---|---|

| 1. Etherification | 5-hydroxybenzoic acid methyl ester + 2-methoxyethyl bromide, K2CO3, DMF, RT overnight | Methyl 5-(2-methoxyethoxy)benzoate | ~90% yield; purity >95% (HPLC) |

| 2. Hydrolysis | NaOH, MeOH/H2O, reflux | 5-(2-methoxyethoxy)benzoic acid | Quantitative conversion |

| 3. Nitration | HNO3/H2SO4, low temp | 2-nitro-5-(2-methoxyethoxy)benzoic acid | ~80% yield |

| 4. Reduction | Pd/C, H2 or Na2S2O4, aqueous media | 2-amino-5-(2-methoxyethoxy)benzoic acid | 85-90% yield; purity >98% |

| 5. Fmoc Protection | Fmoc-Cl, NaHCO3, dioxane/water, 0-25°C, 2-4 h | This compound | 75-85% yield; purity >99% (HPLC, NMR) |

Detailed Reaction Conditions and Notes

Etherification : Use of polar aprotic solvents like DMF enhances nucleophilicity and reaction efficiency. Potassium carbonate acts as a base to deprotonate the phenol.

Hydrolysis : Mild alkaline hydrolysis conditions prevent decomposition of the 2-methoxyethoxy group.

Nitration : Low temperature nitration prevents over-substitution and degradation.

Reduction : Catalytic hydrogenation is preferred for clean conversion. Alternatively, sodium dithionite (S-WAT) can be used as a reductant with high selectivity.

Fmoc Protection : Reaction temperature control is critical to avoid Fmoc group cleavage or side reactions. The reaction is typically performed under inert atmosphere.

Analytical Data Supporting Purity and Structure

HPLC : Retention times consistent with Fmoc-protected amino acids, purity >99%.

NMR (1H and 13C) : Characteristic signals for aromatic protons, methoxyethoxy side chain, and Fmoc moiety confirm structure.

HRMS : Molecular ion peaks matching calculated mass for the compound.

Comparative Table of Key Synthetic Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Etherification temp | Room temperature to 50°C | Higher temp may increase rate |

| Base for etherification | Potassium carbonate (1.2 eq) | Ensures complete deprotonation |

| Reduction method | Pd/C hydrogenation or Na2S2O4 | Pd/C preferred for scale-up |

| Fmoc-Cl equivalents | 1.1 - 1.5 eq | Slight excess ensures full protection |

| Reaction solvent for Fmoc protection | Dioxane/water or DMF | Solubility and reaction control |

| Reaction time (Fmoc) | 2-4 hours | Monitored by TLC or HPLC |

| Overall yield | 60-75% (from starting acid) | Dependent on purification steps |

Industrial and Scale-Up Considerations

The synthetic route is amenable to scale-up due to mild reaction conditions and readily available reagents.

Purification typically involves crystallization or preparative chromatography to achieve >99% purity.

The Fmoc protection step requires careful solvent and base selection to minimize side products.

Use of sodium dithionite as a reductant offers an economical alternative to catalytic hydrogenation for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-((Fmoc)amino)-5-(2-methoxyethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group, which can then participate in further reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: The Fmoc group can be removed using piperidine in a solvent like dimethylformamide.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of free amino derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-((Fmoc)amino)-5-(2-methoxyethoxy)benzoic acid serves as a versatile building block in organic synthesis. Its applications include:

- Catalytic Protodeboronation : This compound is utilized in the catalytic protodeboronation of pinacol boronic esters, which is essential for synthesizing various complex molecules. This method has been successfully applied in the formal total synthesis of compounds such as δ-®-coniceine and indolizidine 209B, showcasing its effectiveness in synthetic pathways .

Peptide Chemistry

The Fmoc group allows for selective protection of amino acids, which is crucial in peptide synthesis. Key points include:

- Solid-Phase Peptide Synthesis : The compound is widely used in solid-phase peptide synthesis (SPPS), enabling the formation of peptides with specific sequences that may exhibit biological activity .

- Biological Activity : Its role in synthesizing biologically active peptides makes it valuable for drug development and research into protein interactions and enzyme mechanisms.

Case Studies

Several studies have highlighted the applications of this compound:

- Study on Acidity and Ortho Effect : The compound has been used as a model to study the ortho effect concerning acidity in substituted benzoic acids. Calculations performed at the B3LYP/6-311+G(d,p) level provided insights into substituent effects on acidity, enhancing the understanding of chemical behavior in organic compounds .

- Peptide Synthesis Research : Research focusing on its role in synthesizing specific peptides demonstrated its effectiveness in creating sequences that can interact with biological systems, paving the way for potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-((Fmoc)amino)-5-(2-methoxyethoxy)benzoic acid involves its ability to act as a protecting group for amino acids during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The methoxyethoxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Comparative Analysis

Protecting Group Chemistry

- Fmoc vs. Boc: The target compound uses Fmoc, which is removed under mild basic conditions (e.g., piperidine), whereas Boc (tert-butoxycarbonyl) in Boc-5-amino-2-methoxybenzoic acid requires acidic conditions (e.g., trifluoroacetic acid). This makes Fmoc preferable for stepwise SPPS with acid-sensitive residues .

Substituent Impact on Reactivity

- Aromatic Ring Substitution: The 2-fluoro substituent in 4-amino-2-fluoro-5-methoxybenzoic acid introduces electron-withdrawing effects, altering electronic density and reactivity in electrophilic substitution reactions compared to the electron-donating 2-methoxyethoxy group .

- Chain Length and Flexibility: The ethoxyethoxy chain in {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid (a non-aromatic analog) offers greater conformational flexibility than the rigid benzoic acid backbone, affecting binding interactions in bioconjugation applications .

Crystallographic and Hydrogen-Bonding Behavior

- While crystallographic data for the target compound is unavailable, structurally related 2-(2-ethoxy-2-oxoacetamido)benzoic acid exhibits planar geometry and hydrogen-bonded chains (O–H⋯O and C–H⋯O) in its crystal lattice. The 2-methoxyethoxy group in the target compound may disrupt such packing due to its bulkier substituent .

Biologische Aktivität

2-((Fmoc)amino)-5-(2-methoxyethoxy)benzoic acid is a derivative of benzoic acid characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a methoxyethoxy substituent on the benzene ring. This compound plays a significant role in peptide synthesis and has potential applications in drug development, particularly in the field of medicinal chemistry.

The Fmoc group acts as a protecting agent for the amino group, preventing unwanted reactions during peptide synthesis. This selectivity allows for the construction of peptides with specific sequences that may exhibit various biological activities. The methoxyethoxy moiety enhances the compound's solubility and reactivity, making it a versatile intermediate in organic synthesis.

Biological Applications

Research indicates that this compound may influence several biological processes:

- Peptide Synthesis : Its structure allows for efficient synthesis of biologically active peptides.

- Protein Interactions : The compound serves as a model in studies related to protein interactions and enzyme mechanisms, facilitating insights into cellular functions and drug interactions.

- Drug Development : It is explored as a potential component in drug delivery systems, enhancing the efficacy and targeting of therapeutic agents.

Case Studies

- Peptide Synthesis Efficiency : Studies have shown that using this compound in solid-phase peptide synthesis significantly improves yield and purity compared to traditional methods. The Fmoc protection allows for multiple coupling reactions without degradation of sensitive amino acids.

- Cellular Uptake Mechanisms : In experimental setups involving various cell lines, compounds similar to this compound demonstrated variable uptake rates depending on their hydrophobicity and structural features. This highlights its potential use in designing carriers for gene delivery systems .

- Biological Activity Assessment : A study assessed the biological activity of benzoic acid derivatives, including this compound, focusing on their effects on proteasome and cathepsin activities. Results indicated that certain derivatives could enhance these activities without cytotoxic effects on normal cells, suggesting therapeutic potentials in cancer treatment .

Comparative Analysis

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Fmoc protecting group | Versatile in peptide synthesis; enhances solubility |

| Fluorenylmethyloxycarbonyl amino acid | Contains Fmoc protection | Widely used in solid-phase peptide synthesis |

| 5-Amino-2-hydroxybenzoic acid | Lacks Fmoc protection | Simpler structure; less versatile |

| Methoxybenzoic acid | Similar aromatic structure | No amino functionality or protecting groups |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-((Fmoc)amino)-5-(2-methoxyethoxy)benzoic acid?

- Methodological Answer : The synthesis typically involves Fmoc protection of the amine group, followed by coupling with 5-(2-methoxyethoxy)benzoic acid. Key steps include:

Deprotection : Use 20% piperidine in DMF to remove the Fmoc group under inert conditions .

Coupling : Employ carbodiimide-based reagents (e.g., DCC or EDC) with HOBt as an activator to form the amide bond .

Purification : Isolate the product via reverse-phase HPLC or flash chromatography using gradients of acetonitrile/water with 0.1% TFA .

- Critical Parameters : Monitor reaction progress by TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and methoxyethoxy side chain (δ 3.3–4.1 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H] ~460–470 Da) .

- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding networks, as seen in structurally similar Fmoc-protected benzoic acid derivatives .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved?

- Methodological Answer : Ambiguities in proton assignments (e.g., overlapping methoxyethoxy signals) can be addressed via:

- 2D NMR : COSY and HSQC to correlate coupled protons and assign carbons .

- Variable Temperature NMR : To distinguish dynamic broadening in flexible side chains .

- Comparative Analysis : Cross-reference with published spectra of analogous Fmoc-amino benzoic acids .

Q. What strategies optimize coupling efficiency during synthesis?

- Methodological Answer :

- Reagent Selection : Replace DCC with HATU or PyBOP for higher yields in sterically hindered couplings .

- Solvent Optimization : Use DMF:DMAC (1:1) to improve solubility of the benzoic acid intermediate .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 60°C .

Q. How does the methoxyethoxy group influence biological activity in drug discovery?

- Methodological Answer :

- Pharmacokinetic Studies : Assess solubility and logP values to determine bioavailability enhancements .

- Receptor Binding Assays : Test derivatives in dopamine D2 and serotonin 5-HT3 receptor models to evaluate antagonism .

- Structure-Activity Relationship (SAR) : Compare with analogs lacking the methoxyethoxy group to isolate its role in target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.